Higher Predicted Boiling Point Distinguishes 5-Amino Regioisomer from 6- and 8-Amino Analogs
The 5-amino regioisomer exhibits a significantly higher predicted boiling point compared to its 6- and 8-amino-substituted counterparts, suggesting stronger intermolecular interactions that can translate to distinct physical properties during purification and handling .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 413.7 ± 45.0 °C |
| Comparator Or Baseline | tert-Butyl 8-amino regioisomer (391.6 ± 42.0 °C) and tert-Butyl 6-amino regioisomer (396.0 ± 42.0 °C) |
| Quantified Difference | 22.1 °C higher than 8-amino; 17.7 °C higher than 6-amino |
| Conditions | Predicted data from ACD/Labs Percepta Platform, as reported on ChemicalBook. |
Why This Matters
A substantial difference in boiling point can indicate differences in volatility and thermal stability, which are practical considerations for large-scale synthesis, distillation, and long-term storage in an industrial setting.
